9-Hydroxydarutigenol

Description

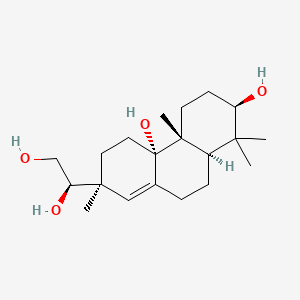

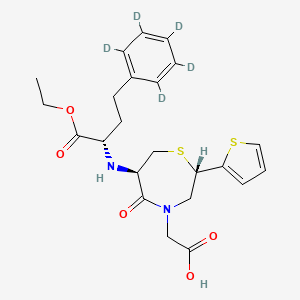

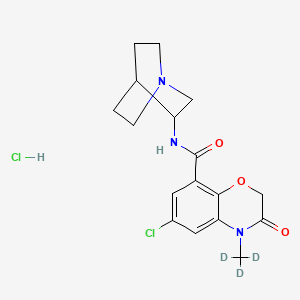

9-Hydroxydarutigenol is a compound with the molecular formula C20H34O4 . It is a type of Diterpenoids and is sourced from the herbs of Siegesbeckia orientalis .

Molecular Structure Analysis

The molecular structure of 9-Hydroxydarutigenol is characterized by a molecular weight of 338.482 . The exact mass is 338.245697 . The compound’s structure is complex, and it belongs to the class of compounds known as Diterpenoids .Physical And Chemical Properties Analysis

9-Hydroxydarutigenol has a density of 1.2±0.1 g/cm3 . It has a boiling point of 508.2±50.0 °C at 760 mmHg . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Biomedical Applications of Hydroxyapatite

Hydroxyapatite (HA), a calcium phosphate material, has garnered extensive research interest due to its remarkable resemblance to natural bone in both chemical composition and structure. Its applications span across bone tissue regeneration, drug and gene delivery systems, and as an implant material owing to its bioactive and biocompatible properties. Recent advancements have introduced innovative synthesis, functionalization techniques, and its utility in magnetic resonance, cell separation, bioimaging, and hyperthermia treatment. The synthesis processes and characterization techniques of HA have evolved, making it a pivotal material in the biomedical field, particularly in implants, drug delivery, composites, coatings, and ceramic materials (Haider, Haider, Han, & Kang, 2017).

Hydroxyapatite in Cosmeceuticals

Hydroxycinnamic acids and their derivatives, owing to their antioxidant, anti-inflammatory, antimicrobial, and UV protective effects, have been explored for cosmeceutical applications. These compounds have shown potential as anti-aging agents, preservatives, and in correcting hyperpigmentation, making them valuable in cosmetic formulations. The challenges regarding their stability, degradation, and bioavailability have led to the development of microencapsulation techniques for effective topical application, highlighting the need for further validation studies to confirm their benefits in cosmetic products (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).

Hydroxyapatite's Role in Bone Tissue Engineering

Hydroxyapatite's composition and structural resemblance to natural bone have made it a focus of research in bone tissue engineering. Its bioactivity and biocompatibility, alongside ease of synthesis into nanoparticles of specific sizes and shapes, make it a prime candidate for various medical applications. These include tissue engineering, drug/gene delivery, and as scaffolds in bone regeneration. The development of ion-doped HA, HA/polymer composites, and surface-modified HA has opened new avenues for improving its physical properties and biological functions, underscoring the potential of HA-based materials in advancing bone tissue engineering solutions (Shi, Zhou, Li, Fan, Li, & Wei, 2021).

Environmental Remediation with Hydroxyapatite

Hydroxyapatite has emerged as a promising material for environmental management, offering solutions for air, water, and soil pollution control. Its unique properties, such as high adsorption capacities, acid-base adjustability, and ion-exchange capability, along with good thermal stability, make it suitable for treating various pollutants. Additionally, hydroxyapatite's role in resource recovery and its application in catalysis, whether as a catalyst, photocatalyst, or active phase support, demonstrate its multifunctionality in addressing environmental challenges (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).

properties

IUPAC Name |

(2R,4aR,4bS,7S,10aR)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14-,15-,16+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRLIXFEBORQQV-OWJTWYAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103177 | |

| Record name | (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Hydroxydarutigenol | |

CAS RN |

1188282-00-9 | |

| Record name | (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188282-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

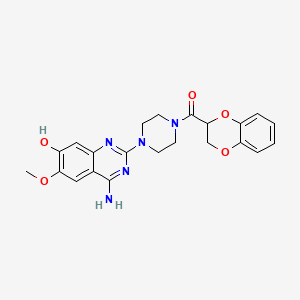

![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

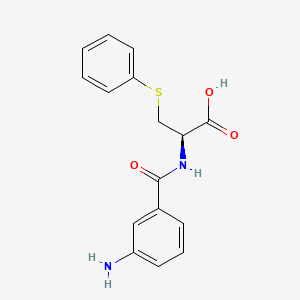

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)